molecular formula C12H19N3O B12637486 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol

Katalognummer: B12637486
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: DSXZZAFXHDTURO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step reactions. One common method starts with piperidinol and catechol as starting materials. The synthesis involves several steps, including cyclization, hydrogenation, and functionalization reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, involves scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, preventing the entry of HIV into host cells. This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is unique due to its specific structural features, including the isopropyl group on the pyrimidine ring and the hydroxyl group on the piperidine ring. These features contribute to its distinct biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H19N3O

Molekulargewicht

221.30 g/mol

IUPAC-Name

1-(5-propan-2-ylpyrimidin-2-yl)piperidin-4-ol

InChI

InChI=1S/C12H19N3O/c1-9(2)10-7-13-12(14-8-10)15-5-3-11(16)4-6-15/h7-9,11,16H,3-6H2,1-2H3

InChI-Schlüssel

DSXZZAFXHDTURO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CN=C(N=C1)N2CCC(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.